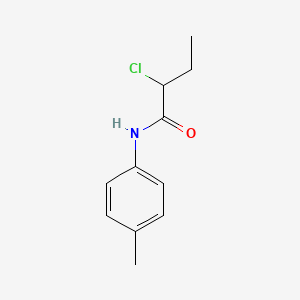

2-Chloro-N-(4-methylphenyl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-methylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKVFEGDMXEMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589840 | |

| Record name | 2-Chloro-N-(4-methylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861597-51-5 | |

| Record name | 2-Chloro-N-(4-methylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Spectrometric Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Proton Environments

The aromatic protons on the p-tolyl group are expected to appear as two doublets in the aromatic region of the spectrum, a characteristic AA'BB' system. The methyl protons of the tolyl group would resonate as a singlet in the upfield region. The proton on the chiral carbon, being adjacent to an electron-withdrawing chlorine atom, is anticipated to be a multiplet in the downfield region. The methylene (B1212753) protons would exhibit complex splitting patterns due to their diastereotopic nature and coupling with the adjacent protons. The ethyl group's terminal methyl protons would likely appear as a triplet. The amide proton (N-H) would present as a singlet, with its chemical shift being concentration and solvent dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations of Carbon Skeletons

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for 2-Chloro-N-(4-methylphenyl)butanamide is not available in the public domain. A predicted ¹³C NMR spectrum would display distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The carbons of the aromatic ring will resonate in the typical aromatic region, with the carbon attached to the nitrogen atom appearing at a lower field. The chiral carbon bonded to the chlorine atom will also be significantly deshielded. The remaining aliphatic carbons of the butanamide chain and the methyl carbon of the tolyl group will appear at higher fields.

Advanced Multidimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, advanced multidimensional NMR techniques would be indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish one-bond and multiple-bond correlations between protons and carbons, respectively. However, no specific studies employing these techniques for this compound have been reported in the available literature.

Infrared (IR) Spectroscopic Investigations for Functional Group Confirmation

While a specific IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups. A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a sharp peak around 3300 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will be observed just below this value. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insights into the structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS allows for the calculation of a compound's exact mass, which in turn can confirm its molecular formula. This level of precision is indispensable for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

While specific experimental HRMS data for this compound (C₁₁H₁₄ClNO) were not detailed in the available research literature, the principles of its characterization can be effectively illustrated through the analysis of a closely related analogue, 2-chloro-N-(4-methylphenyl)propanamide (C₁₀H₁₂ClNO).

In a study focused on the structural and spectroscopic characterization of 2-chloro-N-(4-methylphenyl)propanamide, HRMS was employed to confirm its elemental composition. nih.govresearchgate.net The analysis was conducted using Electron Ionization (EI) as the ionization method. The research findings demonstrated a very close correlation between the experimentally measured exact mass and the theoretically calculated mass for the molecular ion [M]⁺. nih.gov

The results from the study are summarized in the table below:

| Molecular Formula | Ion | Calculated m/z | Found m/z |

| C₁₀H₁₂ClNO | [M]⁺ | 197.0607 | 197.0604 |

This interactive table presents the High-Resolution Mass Spectrometry data for the analogue 2-chloro-N-(4-methylphenyl)propanamide. nih.gov

The minuscule difference between the calculated and found mass-to-charge ratios confirms the molecular formula of the propanamide analogue with a high degree of confidence, showcasing the power of HRMS in structural elucidation. nih.gov

For the target compound, This compound , the theoretical monoisotopic mass can be calculated from its molecular formula, C₁₁H₁₄ClNO. This calculated value serves as the benchmark for which experimental HRMS data would be compared to verify its synthesis and purity. The expected exact mass would be approximately 211.0764 Da.

Crystallographic Analysis and Supramolecular Architecture

Single-Crystal X-ray Diffraction Studies of 2-Chloro-N-(4-methylphenyl)butanamide and Analogues

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. Studies on compounds analogous to this compound, such as 2-chloro-N-(p-tolyl)propanamide and 2-chloro-N-(4-methylphenyl)benzamide, have been instrumental in elucidating their crystal structures. nih.govnih.gov

For instance, two independent samples of 2-chloro-N-(p-tolyl)propanamide were analyzed using Cu Kα and Mo Kα radiation. nih.govnih.gov The compound was found to crystallize in the orthorhombic space group Pbca. researchgate.net A notable feature of its crystal structure is the disorder observed in the positions of the chlorine atom and the terminal methyl group. nih.govnih.gov

The following table summarizes key crystallographic data for analogues of this compound:

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 2-chloro-N-(p-tolyl)propanamide | C10H12ClNO | Orthorhombic | Pbca | 9.5119 | 9.6885 | 21.8439 | 90 | 90 | 90 |

| 2-chloro-N-(4-methylphenyl)benzamide | C14H12ClNO | Monoclinic | P21/c | 20.2969 | 7.1850 | 8.8662 | 90 | 93.750 | 90 |

| 2-chloro-N-(2,4-dimethylphenyl)acetamide | C10H12ClNO | Triclinic | P1 | 4.7235 | 10.407 | 11.451 | 67.07 | 86.84 | 78.95 |

| 2-chloro-N-(2-methylphenyl)benzamide | C14H12ClNO | Orthorhombic | Pna21 | 9.746 | 6.077 | 20.797 | 90 | 90 | 90 |

Molecular Conformation and Torsion Angle Analysis within the Crystal Lattice

The conformation of a molecule in the solid state is defined by its torsion angles, which describe the rotation around single bonds. In 2-chloro-N-(p-tolyl)propanamide, the aryl ring is twisted with respect to the amide backbone plane. nih.gov This is quantified by the C1—C7—N8—C9 torsion angle, which was measured to be 45.3 (2)° in one sample and 45.6 (2)° in another. nih.gov

In contrast, the amide moiety itself (C—N—C—C) is nearly planar, with a torsion angle of approximately 179.0°. nih.govnih.gov This planarity is a common feature in amides and is crucial for the formation of intermolecular hydrogen bonds.

A study of 2-chloro-N-(4-methylphenyl)benzamide revealed that the benzoyl and aniline (B41778) benzene (B151609) rings are significantly tilted relative to each other by 82.8 (1)°. nih.gov The central amide group in this molecule is tilted with respect to the anilino ring, as indicated by C9—C8—N1—C1 and C13—C8—N1—C1 torsion angles of -144.4 (2)° and 35.6 (3)°, respectively. nih.gov The torsion angles C2—C1—N1—C8 and C8—N1—C1—O1 are 178.0 (2)° and -2.7 (3)°, respectively, indicating a nearly planar amide linkage. nih.gov

The following table presents selected torsion angles for analogues of this compound, illustrating the conformational variations within the crystal lattice:

| Compound | Torsion Angle | Value (°) |

| 2-chloro-N-(p-tolyl)propanamide | C1—C7—N8—C9 | 45.3 (2) |

| C—N—C—C (acetamide moiety) | 179.00 (13) | |

| 2-chloro-N-(4-methylphenyl)benzamide | Dihedral angle between rings | 82.8 (1) |

| C9—C8—N1—C1 | -144.4 (2) | |

| C13—C8—N1—C1 | 35.6 (3) | |

| C2—C1—N1—C8 | 178.0 (2) | |

| C8—N1—C1—O1 | -2.7 (3) |

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, ranging from strong hydrogen bonds to weaker van der Waals forces. These interactions collectively determine the supramolecular architecture of the solid.

N—H···O Hydrogen Bonding Networks and Directionality

A predominant feature in the crystal structures of N-aryl amides is the formation of intermolecular N—H···O hydrogen bonds. nih.gov In 2-chloro-N-(p-tolyl)propanamide, these interactions link the molecules into chains along the a-axis. nih.govnih.gov The N—H group of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule. researchgate.net This type of hydrogen bonding is a common and robust supramolecular synthon in the crystal engineering of amide-containing compounds. The donor-acceptor distances for this interaction in similar compounds typically range from 2.8175 (8) Å to 3.2576 (6) Å. researchgate.net

Similarly, in 2-chloro-N-(4-methylphenyl)benzamide, intermolecular N—H···O hydrogen bonds link the molecules into infinite chains that run along the c-axis. nih.gov The directionality of these hydrogen bonds is a key factor in the formation of well-ordered, one-dimensional molecular assemblies.

π-π Stacking Interactions and Aromatic Ring Geometries

Aromatic rings in molecules can interact through π-π stacking, which involves the overlap of their π-electron clouds. cam.ac.uk These interactions are sensitive to the geometry and electronic nature of the aromatic systems. rsc.org In the crystal structure of 2-chloro-N-(p-tolyl)propanamide, weak C—H···π interactions are observed, where a hydrogen atom from one molecule interacts with the π-system of an aromatic ring of a neighboring molecule. nih.govnih.gov

The strength and geometry of π-π stacking can be influenced by substituents on the aromatic rings. rsc.org Electron-donating or electron-withdrawing groups can alter the electron density of the π-system, thereby modulating the strength of the interaction. rsc.org While direct π-π stacking may not be the dominant interaction in all analogues, the presence of aromatic rings provides the potential for these stabilizing contacts.

Halogen Bonding in Organochlorine Compounds

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). nih.gov The chlorine atom in organochlorine compounds possesses a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-Cl bond, which can interact favorably with electron-rich atoms like oxygen. nih.gov

In the crystal structure of 2-chloro-N-(p-tolyl)propanamide, weak C—Cl···O=C halogen bonds are observed. nih.govnih.gov These interactions contribute to the formation of parallel running stacks of the hydrogen-bonded chains. nih.gov The directionality of halogen bonds is a key feature, with the R-X···Y angle typically being close to 180°. nih.gov The presence of chlorine atoms can significantly influence the hydrophobic-hydrophilic balance and interphase distribution of the molecules. researchgate.net The study of halogen bonding is an active area of research in crystal engineering, as it provides a valuable tool for designing and controlling supramolecular architectures. mdpi.comrsc.org

The crystal structure of 2-chloro-N-(p-tolyl)propanamide, a close structural analogue of this compound, has been elucidated, offering significant insights into the supramolecular assembly of these molecules. nih.gov The compound crystallizes in the orthorhombic space group Pbca, with one molecule in the asymmetric unit. nih.gov A notable feature of the crystal structure is the disorder observed between the terminal chloro and methyl groups on the propanamide chain. nih.gov

The supramolecular architecture is dominated by a network of hydrogen bonds and other weak interactions. Chains of molecules are formed along the a-axis, primarily through N—H···O hydrogen bonds between the amide groups of adjacent molecules. nih.gov These chains are further stabilized by C—H···O interactions. nih.gov The packing of these chains into parallel stacks gives rise to additional weak intermolecular forces, including C—Cl···O=C halogen bonds and C—H···π interactions. nih.gov The aryl ring is twisted with respect to the amide backbone, with a C1—C7—N8—C9 torsion angle of approximately 45.3-45.6°. nih.gov

In a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, similar N—H···O hydrogen bonds are observed, which form helical chains. nih.gov These chains are then linked into layers by C—H···O hydrogen bonds. nih.gov The three-dimensional structure is completed by weak C—H···Cl hydrogen bonds and C—H···π(ring) interactions. nih.gov

Table 1: Selected Crystallographic Data for 2-chloro-N-(p-tolyl)propanamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C10H12ClNO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| N—C bond length | ~1.344 Å |

| C=O bond length | ~1.224 Å |

| C1—C7—N8—C9 torsion angle | ~45.3 - 45.6° |

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 2-chloro-N-(4-methoxyphenyl)acetamide nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| C···H/H···C | 33.4 |

| Cl···H/H···Cl | 20.0 |

| O···H/H···O | 19.5 |

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies on Theoretical Binding Interactions

Extensive searches of scientific literature and computational chemistry databases did not yield any specific molecular docking studies for the compound 2-Chloro-N-(4-methylphenyl)butanamide. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While research exists on the crystal structure and computational analysis of structurally related compounds, such as other chloro-N-phenyl amides, no data detailing the theoretical binding interactions, binding sites, or binding modes of this compound through molecular docking simulations are currently available in the public domain.

Therefore, a detailed analysis of its binding sites and modes, including data tables of interacting residues and binding energies, cannot be provided at this time. Further computational research would be required to elucidate the theoretical binding interactions of this specific compound.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The presence of a chlorine atom on the alpha-carbon to the carbonyl group makes 2-Chloro-N-(4-methylphenyl)butanamide a prime substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent amide carbonyl group enhances the electrophilicity of the chlorinated carbon, making it susceptible to attack by a wide range of nucleophiles. The chlorine atom serves as a good leaving group, facilitating the displacement.

This reactivity is characteristic of α-halo amides in general. researchgate.net For the closely related compound, 2-chloro-N-(p-tolyl)propanamide, its role as a key intermediate that can undergo nucleophilic substitution has been highlighted in the literature. nih.gov Common nucleophiles can displace the chloride to form new carbon-heteroatom bonds. For instance, reagents such as sodium azide (B81097) (NaN₃) or potassium thiocyanate (B1210189) (KSCN) can be used.

| Nucleophile | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Azide (N₃⁻) | Sodium Azide (NaN₃) | α-Azido Amide | |

| Thiocyanate (SCN⁻) | Potassium Thiocyanate (KSCN) | α-Thiocyanato Amide | |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | α-Alkoxy Amide | |

| Amine (R₂NH) | Piperidine | α-Amino Amide |

The reaction typically proceeds via an Sₙ2 mechanism, especially with primary and secondary alkyl halides, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral. nih.gov

Amide Hydrolysis and Thermal Stability Studies of the Butanamide Linkage

The butanamide linkage in this compound is a stable functional group but can be cleaved under hydrolytic conditions. masterorganicchemistry.com Amide hydrolysis can be catalyzed by either acid or base, typically requiring heat. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.com Subsequent proton transfers and elimination of the amine portion yield a carboxylic acid and an ammonium (B1175870) salt. libretexts.org Heating this compound with a dilute acid like hydrochloric acid would yield 2-chlorobutanoic acid and 4-methylanilinium chloride.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in an addition-elimination mechanism. masterorganicchemistry.com This process is often slower than acid-catalyzed hydrolysis because the amide anion (R₂N⁻) is a very poor leaving group. masterorganicchemistry.com Heating is required to drive the reaction, which results in the formation of a carboxylate salt (sodium 2-chlorobutanoate) and the corresponding amine (4-methylaniline). libretexts.org

Thermal Stability: Specific thermal stability studies on this compound are not extensively documented in the provided literature. However, amides are generally considered to be thermally robust functional groups. Significant degradation would typically require high temperatures, where processes like pyrolysis could lead to decomposition into smaller molecules. The stability of similar compounds can be affected by factors such as water content, which can facilitate hydrolysis at elevated temperatures. nih.gov

Cyclization Reactions and Heterocycle Formation from Butanamide Scaffolds

The bifunctional nature of this compound, possessing both an electrophilic center (the chlorinated carbon) and a nucleophilic center (the amide nitrogen, or other atoms after further reaction), makes it a valuable precursor for the synthesis of heterocyclic compounds.

A well-documented reaction pathway for analogous α-chloroacetamides involves their use in constructing larger, cyclic structures. researchgate.netnih.gov For example, 2-chloro-N-p-tolylacetamide, a structurally similar compound, has been used to synthesize β-lactam derivatives. researchgate.net This process often involves an initial reaction to introduce a new functional group, which then participates in an intramolecular cyclization.

A plausible synthetic route using this compound could involve:

Initial Substitution: Reaction with a nucleophile like thiourea (B124793) to displace the chloride, forming an isothiouronium salt.

Condensation: Reaction of this intermediate with an appropriate reagent, such as an α,β-unsaturated carbonyl compound, to build the backbone for the heterocycle.

Intramolecular Cyclization: An intramolecular nucleophilic attack, often promoted by a base, to close the ring and form the final heterocyclic product.

Research on 2-chloro-N-arylacetamides shows their utility in synthesizing thieno[2,3-b]pyridine (B153569) derivatives through a reaction sequence involving initial S-alkylation followed by an intramolecular cyclization. nih.gov Similarly, directed ortho metalation followed by reaction with a nitrogen source like N₂O can be a strategy for cyclization of N-aryl amides to form heterocycles like benzotriazinones. organic-chemistry.org

Oxidative and Reductive Transformations of the this compound Moiety

The this compound molecule contains several sites that can undergo oxidative or reductive transformations.

Reductive Transformations: The amide functional group is generally resistant to reduction but can be reduced to an amine using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction would convert the butanamide moiety into a secondary amine, yielding N-(2-chlorobutyl)(4-methylphenyl)amine. The chloro group might also be susceptible to reduction depending on the conditions and reagents used.

Oxidative Transformations: While the butanamide chain is relatively inert to oxidation, the N-aryl group can be targeted. The oxidation of N-aryl amides can lead to various products depending on the oxidant and reaction conditions. researchgate.net Anodic oxidation, for instance, can generate N-acyliminium ions, which are useful synthetic intermediates. beilstein-journals.org The oxidation of N-substituted amines to imides is another relevant transformation, though it typically targets the C-H bonds alpha to the nitrogen in a cyclic amine context. chemrxiv.org Direct oxidation of the aromatic ring is also possible but generally requires harsh conditions.

| Transformation | Reagent/Condition | Expected Major Product |

|---|---|---|

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-(2-chlorobutyl)(4-methylphenyl)amine |

| Anodic Oxidation | Electrolysis | N-acyliminium ion intermediate |

Derivatization Pathways and Reaction Selectivity

Derivatization involves chemically modifying a compound to produce a new one with different properties, often for analytical purposes or to explore structure-activity relationships. nih.gov this compound offers several sites for derivatization, with selectivity being a key consideration.

The primary reactive sites are:

The α-Carbon: As discussed in section 6.1, this is the most reactive site for nucleophilic attack, allowing for the displacement of the chloro group. This is the most common and selective pathway for derivatization.

The Amide N-H Bond: The amide proton is weakly acidic and can be removed by a strong base. The resulting amidate is nucleophilic and can react with electrophiles, although this is less common than substitution at the α-carbon.

The Aromatic Ring: The p-tolyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The existing methyl and amide groups will direct incoming electrophiles, but these reactions often require harsh conditions that may affect other parts of the molecule.

Reaction Selectivity: The selectivity of a reaction is dictated by the reagents and conditions employed.

Nucleophilic Conditions: Reactions with nucleophiles will almost exclusively occur at the chlorinated α-carbon due to the presence of a good leaving group.

Electrophilic Conditions: Reactions with electrophiles will target the electron-rich aromatic ring. The outcome will be governed by the directing effects of the substituents.

Strongly Basic Conditions: The use of very strong bases could lead to deprotonation at the amide nitrogen or potentially elimination reactions involving the α-chloro group, though substitution is generally more favorable.

The ease of cleavage of different alkyl groups from tertiary amines by chlorothionoformates (benzyl > t-butyl > allyl > methyl) illustrates how steric and electronic factors can finely tune reaction selectivity in related systems. academicjournals.org For this compound, the high reactivity of the C-Cl bond makes it the most probable site of transformation under a wide variety of conditions. researchgate.net

Derivatization Chemistry of the N 4 Methylphenyl Butanamide Core Structure

Synthesis of Substituted N-(4-methylphenyl)butanamide Analogues

The synthesis of substituted N-(4-methylphenyl)butanamide analogues can be achieved through several established synthetic routes. A primary method involves the acylation of p-toluidine (B81030) with a substituted butanoyl chloride. For the parent compound, 2-Chloro-N-(4-methylphenyl)butanamide, this involves the reaction of p-toluidine with 2-chlorobutanoyl chloride. Variations in either the aniline (B41778) or the acyl chloride component can lead to a wide array of analogues.

For instance, modifications on the phenyl ring of the p-toluidine moiety can be introduced by starting with appropriately substituted anilines. Similarly, altering the butanoyl chloride by introducing different substituents at various positions on the alkyl chain allows for the generation of a diverse library of compounds. The general synthetic scheme is depicted below:

Scheme 1: General Synthesis of N-(4-methylphenyl)butanamide Analogues

Image of a chemical reaction showing a substituted aniline reacting with a substituted butanoyl chloride to form a substituted N-(4-methylphenyl)butanamide.

Key reaction parameters such as the choice of solvent (e.g., dichloromethane (B109758), tetrahydrofuran), base (e.g., triethylamine (B128534), pyridine), and reaction temperature are crucial for optimizing the yield and purity of the final products.

A practical synthesis for related N-substituted amide analogues has been developed, highlighting the feasibility of these synthetic transformations. nih.gov The synthesis of various N-aryl amides often involves the treatment of an amine with an acyl chloride, a method applicable to the synthesis of this compound derivatives. ijpsr.info

Introduction of Diverse Functional Groups for Structure-Property Relationship Studies

Table 1: Examples of Functional Group Modifications on the N-(4-methylphenyl)butanamide Core

| Modification Site | Functional Group Introduced | Potential Impact |

| Aromatic Ring | Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) | Modulate electron density of the phenyl ring, influence binding interactions. |

| Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) | Alter acidity of the N-H proton, affect metabolic stability. nih.gov | |

| Halogens (e.g., -F, -Br, -I) | Introduce steric bulk and modify lipophilicity. nih.gov | |

| Alkyl Chain | Hydroxyl group (-OH) | Introduce hydrogen bonding capability, increase polarity. |

| Alkoxy group (-OR) | Modify lipophilicity and steric profile. | |

| Amino group (-NH₂) | Introduce a basic center, potential for salt formation. | |

| Amide N-H | Alkylation (N-R) | Remove hydrogen bond donor capability, increase lipophilicity. |

The introduction of these functional groups can be achieved either by using appropriately substituted starting materials, as described in section 7.1, or through post-synthetic modification of a pre-formed N-(4-methylphenyl)butanamide scaffold. For example, electrophilic aromatic substitution reactions could be employed to functionalize the p-tolyl ring, though regioselectivity would need to be carefully controlled.

Studies on related N-aryl amides have shown that the introduction of different substituents significantly impacts their biological activities and physical properties. nih.govresearchgate.net For example, the presence of electron-withdrawing or electron-donating groups on the phenyl ring of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides was found to be a key determinant of their antifungal activities. nih.gov

Chemo- and Regioselective Functionalization Strategies

Achieving chemo- and regioselectivity is paramount when functionalizing the N-(4-methylphenyl)butanamide core, which possesses multiple reactive sites. These include the aromatic ring, the amide N-H, the α-carbon to the carbonyl, and the chlorine-bearing carbon.

Aromatic Ring Functionalization: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of the aromatic ring. The amide group can act as a directing group, facilitating lithiation at the ortho position (C-3 or C-5) of the p-tolyl ring. Subsequent quenching with various electrophiles would introduce a wide range of substituents with high regiocontrol.

α-Carbon Functionalization: The α-carbon to the carbonyl group can be deprotonated using a suitable base (e.g., lithium diisopropylamide, LDA) to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position.

Manipulation of the Chlorine Atom: The chlorine atom at the 2-position represents a key site for functionalization. Nucleophilic substitution reactions can be employed to displace the chloride with a variety of nucleophiles, such as amines, thiols, or alkoxides, thereby introducing new functional groups at this position. The choice of reaction conditions would be critical to avoid competing reactions, such as elimination.

The development of chemo- and regioselective methods is an active area of research in organic synthesis, with strategies like substrate-directed reactions and organocatalysis offering precise control over reaction outcomes. rsc.org The principles of these advanced synthetic methods can be applied to the selective functionalization of the this compound scaffold.

Impact of Structural Modifications on Chemical Reactivity and Spectroscopic Signatures

Structural modifications to the this compound molecule have a profound impact on its chemical reactivity and its spectroscopic properties.

Chemical Reactivity:

Amide Bond Stability: The electronic nature of the substituents on the aromatic ring can influence the stability of the amide bond towards hydrolysis. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially making the amide bond more susceptible to nucleophilic attack.

Acidity of N-H: Substituents on the phenyl ring also modulate the acidity of the amide proton. Electron-withdrawing groups increase the acidity, which can affect intermolecular interactions and solubility.

Reactivity of the α-Carbon: The nature of the substituent at the 2-position (e.g., chlorine) significantly influences the reactivity of the α-protons. The inductive effect of the chlorine atom increases the acidity of the α-proton, facilitating enolate formation.

Spectroscopic Signatures: The introduction of different functional groups leads to predictable changes in the spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Table 2: Predicted Spectroscopic Shifts upon Derivatization

| Spectroscopic Technique | Modification | Expected Change in Signature |

| ¹H NMR | Substitution on the aromatic ring | Chemical shifts of aromatic protons will change depending on the electronic nature of the substituent. |

| Modification of the alkyl chain | Appearance of new signals corresponding to the introduced functional group. | |

| ¹³C NMR | Any structural modification | Chemical shifts of the carbon atoms in the vicinity of the modification will be altered. |

| IR Spectroscopy | Introduction of -OH or -NH₂ | Appearance of characteristic broad (O-H) or sharp (N-H) stretching bands. |

| Changes in electronic environment of the carbonyl | Shift in the C=O stretching frequency. For instance, increased conjugation may lower the wavenumber. researchgate.net | |

| Mass Spectrometry | Introduction of any functional group | The molecular ion peak will shift according to the mass of the added group. |

Crystal structure analyses of related compounds, such as 2-chloro-N-(p-tolyl)propanamide and 2-chloro-N-(4-methylphenyl)benzamide, provide valuable insights into the solid-state conformation and intermolecular interactions, such as hydrogen bonding. nih.govnih.govnih.govresearchgate.net These studies reveal how structural changes can affect crystal packing and supramolecular assemblies. For example, intermolecular N—H⋯O hydrogen bonds are a common feature, linking molecules into chains. nih.govresearchgate.net The introduction of other hydrogen bond donors or acceptors would likely alter these packing arrangements.

Potential Industrial Chemical Applications and Materials Science

Utility of Butanamide Derivatives in Advanced Organic Synthesis Reagents

Butanamide derivatives, particularly α-chloro-N-aryl amides like 2-Chloro-N-(4-methylphenyl)butanamide, serve as valuable reagents in advanced organic synthesis. The chemical reactivity is primarily centered on the carbon-chlorine bond, where the chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. researchgate.net This reactivity allows these compounds to act as alkylating agents for a wide range of nucleophiles, including those containing sulfur, nitrogen, and oxygen. researchgate.net

This functionality is instrumental in the construction of more complex molecular architectures, especially heterocyclic compounds. For instance, related N-aryl chloroacetamides are used as precursors for synthesizing thieno nih.govpyridine (B92270) derivatives, which are cores of various pharmacologically active molecules. nih.gov The synthesis involves the reaction of a 2-chloro-N-arylacetamide with a 2-mercaptonicotinonitrile (B1308631) derivative, where the sulfur atom displaces the chloride to form a new carbon-sulfur bond, leading to subsequent cyclization. nih.gov The general principle of this nucleophilic substitution is broadly applicable, suggesting the utility of this compound in creating diverse chemical scaffolds.

Table 1: Exemplary Synthesis Using N-Aryl Chloro-amide Precursors

| Product Compound | Precursor | Reagent | Yield | Melting Point (°C) |

|---|---|---|---|---|

| 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide | 2-chloro-N-(p-tolyl)acetamide | 2-mercapto-4,6-diphenylnicotinonitrile | 83% | 266-268 |

This table presents data for related chloro-amide compounds to illustrate the synthetic utility of this chemical class. nih.gov

Applications in Polymer Chemistry and Material Science (e.g., as monomers or additives)

In the realm of polymer chemistry, compounds like this compound hold potential both as precursors to monomers and as additives to modify polymer properties. The reactive chlorine atom can be replaced with a polymerizable group. For example, a similar compound, 2-chloro-N-(4-methoxyphenyl)acetamide, has been used to synthesize a methacrylate (B99206) monomer. researchgate.net This was achieved by reacting the chloro-amide with sodium methacrylate, where the methacrylate group substitutes the chlorine, yielding a functional monomer ready for polymerization. researchgate.net A similar synthetic strategy could be applied to this compound to create novel monomers for advanced materials.

Furthermore, the amide group itself is a valuable functional moiety in materials science. The presence of N-H and C=O groups allows for hydrogen bonding, which can significantly influence the physical properties of a polymer, such as its thermal stability, mechanical strength, and solvent resistance. As an additive, butanamide derivatives could be incorporated into polymer matrices to enhance these properties. The aromatic ring (4-methylphenyl) also contributes to rigidity and can engage in π-π stacking interactions, further modulating material characteristics.

Role as Intermediate Compounds in Fine Chemical Production

One of the most significant industrial roles for α-chloro-N-aryl amides is as intermediate compounds in the production of fine chemicals, particularly pharmaceuticals and agrochemicals. Their structure often serves as a key building block that is later modified to produce the final active ingredient. For example, various 2-chloro-N-aryl acetamides are known precursors to herbicides. researchgate.netijpsr.info

The compound 2-Chloro-N-(2-methylphenyl)propanamide, which is structurally very similar to the subject compound, is known as an impurity of the local anesthetic Prilocaine. chemicalbook.com This indicates that such structures are integral parts of the synthetic pathways for commercial drugs, where they may be a starting material or a transient species that is further reacted to obtain the target molecule. The utility of these compounds as intermediates is underscored by their ability to undergo facile substitution reactions, allowing for the attachment of more complex functional groups required for biological activity. chemicalbook.com

Analytical Chemistry Applications (e.g., standards for chromatography)

In analytical chemistry, well-characterized pure substances are essential for use as reference standards. These standards are required for method development, validation, and quality control in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While there is no widespread documentation of this compound being used as a commercial analytical standard, its role as a potential synthetic intermediate or a possible impurity in pharmaceutical or agrochemical production makes it a candidate for such applications.

If this compound were an intermediate in the manufacturing of a regulated product, a validated analytical method would be necessary to quantify its residual levels in the final product. To achieve this, a pure, certified reference standard of the compound would be required. For instance, butyraldehyde, a related aldehyde, is sold as an analytical standard for the analysis of environmental and saliva samples via chromatography. This establishes a precedent for the use of butanamide-related structures as standards for ensuring the purity and safety of various products.

Table 2: Chemical Identifier Data for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-chloro-N-(p-tolyl)butanamide |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NBS | CH₂Cl₂ | 0–25°C | 65–75 |

| Br₂ | CCl₄ | 40°C | 50–60 |

For regioselectivity, steric and electronic factors guide halogen placement. Computational tools (DFT) predict reactive sites, validated by NMR and LC-MS .

Advanced: How can crystallographic disorder in this compound be resolved during refinement?

Disorder often arises from flexible alkyl chains or overlapping conformers. Using SHELXL (via Olex2 or SHELXLE):

- PART commands : Split disordered atoms into partial occupancy sites.

- SIMU/SADI restraints : Maintain reasonable geometry for disordered regions.

- TWIN commands : Address twinning in crystals (common in bulky amides) .

- High-resolution data : Collect at low temperature (100 K) to reduce thermal motion .

Example : A study on 2-chloro-N-(4-methylphenyl)benzamide refined with R = 0.057 by applying SIMU restraints to the methyl group .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns. The chloro group deshields adjacent protons (δ 4.2–4.5 ppm for CH₂Cl) .

- IR : Amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) validate the core structure .

- X-ray diffraction : Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced: How do computational models predict the compound’s physicochemical properties?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) provide:

Q. Table 2: Computed Properties

| Property | Value | Method |

|---|---|---|

| logD (pH 7.4) | 3.96 | ACD/Percepta |

| pKa | 10.67 | DFT |

| Polar Surface Area | 41.99 Ų | Molinspiration |

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (H318 hazard ).

- Ventilation : Use fume hoods to avoid inhalation.

- Waste disposal : Halogenated waste containers for chlorinated byproducts .

Advanced: How can contradictory solubility data from different studies be reconciled?

Contradictions arise from polymorphic forms or solvent impurities. Mitigation strategies:

- DSC/TGA : Confirm crystalline phase purity.

- Hansen Solubility Parameters : Match solvents with compound polarity (e.g., chlorinated solvents for hydrophobic amides ).

- Standardized protocols : Use USP <1174> guidelines for reproducibility.

Basic: What are the key structural motifs influencing biological activity?

- Chlorophenyl group : Enhances lipophilicity and membrane permeability.

- Amide bond : Participates in hydrogen bonding with target proteins (e.g., enzyme active sites) .

- Methyl substituent : Reduces metabolic degradation .

Advanced: How to design SAR studies for derivatives of this compound?

- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to modulate electronic effects .

- Bioisosteric replacement : Replace chlorine with fluorine to improve pharmacokinetics .

- Activity cliffs : Use IC₅₀ data to identify critical substituents (e.g., methyl vs. ethyl ).

Basic: How is hydrogen bonding characterized in the solid state?

Single-crystal XRD reveals:

- N–H···O bonds : Distance ~2.8–3.0 Å, angle ~160° (e.g., in 2-chloro-N-(4-fluorophenyl)acetamide ).

- C–H···π interactions : Stabilize crystal packing .

Advanced: What strategies resolve low refinement metrics (R factors) in XRD?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.